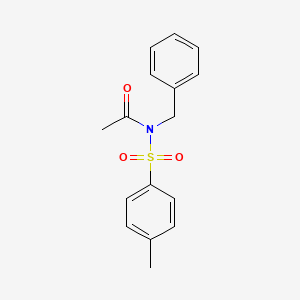
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties . This compound is characterized by the presence of a benzyl group, a methylbenzene sulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide typically involves the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring in the compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where a nucleophile replaces the sulfonyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives, such as bromobenzene, chlorobenzene, and nitrobenzene.
Nucleophilic Substitution: The major products are sulfonamide derivatives, where the sulfonyl group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis . By inhibiting DHFR, the compound can exert its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-p-toluene sulfonamide: Structurally similar, but lacks the acetamide group.
4-Methylbenzylamine-4-methyl-benzenesulfonamide: Similar structure, but with different substituents on the benzene ring.
Uniqueness
N-Benzyl-N-(4-methylbenzene-1-sulfonyl)acetamide is unique due to the presence of both the benzyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
121618-47-1 |
|---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
N-benzyl-N-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C16H17NO3S/c1-13-8-10-16(11-9-13)21(19,20)17(14(2)18)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
NHBINKAWDJZZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
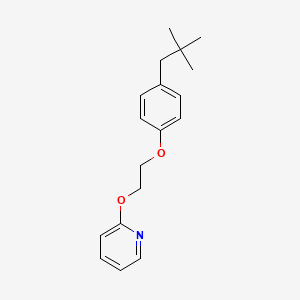
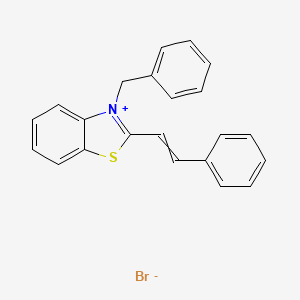


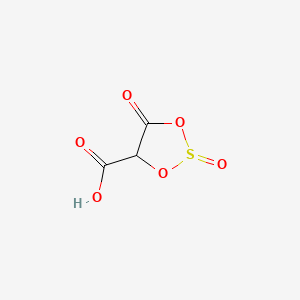
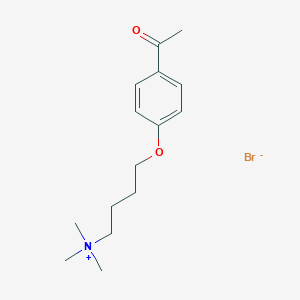
![1-[1-Methoxy-2-(5-nitrofuran-2-yl)ethyl]piperidine](/img/structure/B14299671.png)

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
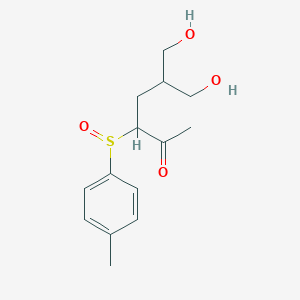


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
